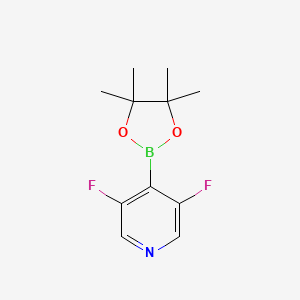

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 879291-26-6) is a fluorinated pyridine derivative bearing a boronate ester group at the 4-position and fluorine substituents at the 3- and 5-positions. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing biaryl linkages . Its molecular formula is $ \text{C}{12}\text{H}{14}\text{B}\text{F}2\text{NO}2 $, with a molecular weight of 257.06 g/mol .

Properties

IUPAC Name |

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFFIGWRPWPBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678212 | |

| Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-59-1 | |

| Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3,5-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as crystallization or chromatography, are scaled up to handle larger quantities of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The fluorine atoms on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Acids: Formed from oxidation of the boronic ester group.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium-catalyzed process facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. The key steps in the mechanism include:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of boronate-containing pyridines are heavily influenced by substituent positions, electronic effects, and steric factors. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 3,5-Difluoro-4-(dioxaborolan-2-yl)pyridine and Analogs

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions :

- The 3,5-difluoro derivative exhibits superior reactivity in Suzuki-Miyaura couplings compared to its methyl-substituted analog due to fluorine’s electron-withdrawing nature, which activates the boronate group .

- 2-Trifluoromethyl and 3-trifluoromethyl analogs (e.g., CAS 1084953-47-8) show enhanced reactivity but face steric challenges due to bulkier substituents .

Solubility and Stability: Fluorinated derivatives (e.g., 2-fluoro-5-boronate) are generally less soluble in aqueous media but stable in organic solvents like dichloromethane . The 3,5-dimethyl analog (CAS 1032358-02-3) has higher solubility in non-polar solvents due to its hydrophobic methyl groups .

Applications :

- 3,5-Difluoro-4-boronate pyridine is favored in medicinal chemistry for synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability .

- 2,6-Dichloro-4-boronate pyridine (CAS 408492-27-3) is used in pesticidal compounds but requires harsher coupling conditions .

Challenges and Limitations

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) reduce coupling efficiency despite electronic activation .

- Synthetic Accessibility : 3,5-Difluoro derivatives require precise fluorination steps, increasing production costs compared to methyl or chloro analogs .

- Data Gaps: Limited solubility and thermal stability data for the target compound necessitate further experimental characterization.

Biological Activity

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring and a boron-containing moiety, suggests it may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C12H15BF2O3

- Molecular Weight : 256.05 g/mol

- CAS Number : 1029439-87-9

Antiparasitic Activity

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant antiparasitic activity. In particular, modifications to the pyridine structure have been shown to enhance efficacy against malaria parasites. For instance, compounds with similar structures have demonstrated potent activity against Plasmodium falciparum, with some achieving EC50 values in the low micromolar range .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| WJM921 | 0.064 | Antiparasitic |

| 10x | 0.037 | Antiparasitic |

| 10u | 0.048 | Antiparasitic |

The presence of polar functionalities in the structure has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic activity . The balance between lipophilicity and hydrophilicity appears crucial in optimizing these compounds for therapeutic use.

Cytotoxicity and Safety Profile

The safety profile of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been assessed through various assays. It has been noted that the compound exhibits moderate cytotoxicity in certain cell lines with an IC50 value indicating potential toxicity at higher concentrations. Specifically:

| Assay Type | Result |

|---|---|

| Cytotoxicity (IC50) | Moderate |

| Skin Irritation | Yes (H315) |

| Eye Irritation | Yes (H319) |

These findings emphasize the need for careful handling and further studies to elucidate the compound's safety in vivo.

The proposed mechanism of action for this compound involves interference with essential biological processes in parasites. The incorporation of boron into the molecular structure may facilitate interactions with biological targets such as enzymes or receptors involved in parasite metabolism or reproduction .

Case Studies

- Study on Malaria Parasites : A study evaluated the efficacy of various pyridine derivatives against P. falciparum. The results showed that modifications leading to increased solubility significantly enhanced the compounds' effectiveness in reducing parasitemia in mouse models .

- Toxicological Assessment : Another investigation focused on the cytotoxic effects of boron-containing compounds on human cell lines. The results indicated that while some derivatives were effective against parasites, they also exhibited cytotoxicity at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.